molecular formula C12H26N2O4 B12937188 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide

Katalognummer: B12937188
Molekulargewicht: 262.35 g/mol
InChI-Schlüssel: AAONBHLIJAKSIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide is a complex organic compound with a unique structure that includes multiple ethoxy groups and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide typically involves multiple steps. One common method starts with triethylene glycol monobenzyl ether, which reacts with p-toluenesulfonyl chloride to form 2-(2-(benzyloxy)ethoxy)ethyl-4-methylbenzenesulfonate. This intermediate then undergoes a reaction with sodium azide to produce 2-(2-(azidoethoxy)ethoxy)ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is performed to obtain 2-(2-(2-aminoethoxy)ethoxy)ethanol .

Industrial Production Methods

The industrial production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps to minimize waste and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide involves its interaction with specific molecular targets. In biological systems, it can act as a linker in ADCs, facilitating the targeted delivery of cytotoxic agents to cancer cells. The compound’s ethoxy groups allow it to interact with various cellular components, while the amino group can form bonds with target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in targeted drug delivery systems .

Eigenschaften

Molekularformel

C12H26N2O4

Molekulargewicht

262.35 g/mol

IUPAC-Name

3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-propylpropanamide

InChI

InChI=1S/C12H26N2O4/c1-2-5-14-12(15)3-6-16-8-10-18-11-9-17-7-4-13/h2-11,13H2,1H3,(H,14,15)

InChI-Schlüssel

AAONBHLIJAKSIQ-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)CCOCCOCCOCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.